Cyanine3.5 NHS ester

説明

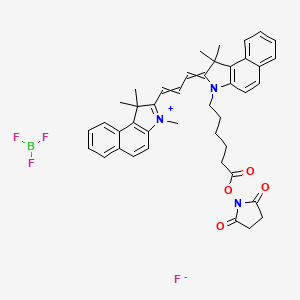

Structure

3D Structure of Parent

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoate;trifluoroborane;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H44N3O4.BF3.FH/c1-41(2)34(43(5)32-23-21-28-14-8-10-16-30(28)39(32)41)18-13-19-35-42(3,4)40-31-17-11-9-15-29(31)22-24-33(40)44(35)27-12-6-7-20-38(48)49-45-36(46)25-26-37(45)47;2-1(3)4;/h8-11,13-19,21-24H,6-7,12,20,25-27H2,1-5H3;;1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQWBYBQWPADLY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H44BF4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Cyanine3.5 NHS ester?

For researchers, scientists, and drug development professionals, Cyanine3.5 (Cy3.5) NHS ester is a valuable tool for fluorescently labeling biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, and a detailed protocol for its use in labeling applications. Cy3.5 NHS ester is a reactive dye that covalently attaches to primary amino groups (-NH2) present in proteins, peptides, and modified oligonucleotides, making it a staple in fluorescence imaging and bioanalysis.[1][2][3][4]

Chemical Structure and Properties

Cyanine3.5 NHS ester is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings joined by a polymethine bridge. The N-hydroxysuccinimidyl (NHS) ester group is a reactive moiety that enables the conjugation of the dye to primary amines under mild basic conditions.

The key spectral and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₄₄N₃BF₄O₄ | [1] |

| Molecular Weight | 741.62 g/mol | [1][4] |

| CAS Number | 2231670-85-0 | [1][4] |

| Max Absorption (λ_abs) | ~581 - 591 nm | [1][5] |

| Max Emission (λ_em) | ~596 - 604 nm | [1][5] |

| Molar Extinction Coefficient | 116,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield | 0.35 | [1] |

| Purity | ≥95% (HPLC-MS, ¹H NMR) | [1] |

| Solubility | Soluble in DMF, DMSO; Insoluble in water | [1][4] |

| Appearance | Dark purple solid | [1] |

Visualizing the Chemical Structure

The following diagram illustrates the core chemical structure of this compound, highlighting the cyanine core responsible for its fluorescent properties and the reactive NHS ester group for conjugation.

Experimental Protocol: Labeling of Proteins

This section provides a detailed methodology for the covalent labeling of proteins with this compound. The protocol is a general guideline and may require optimization for specific proteins and applications.

1. Reagent Preparation

-

Protein Solution:

-

Dissolve the protein in an amine-free buffer at a pH of 8.3-8.5. A 0.1 M sodium bicarbonate buffer is commonly used.[6]

-

Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[7]

-

Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the protein for reaction with the NHS ester.[7]

-

-

Dye Stock Solution:

2. Calculation of Reagents

-

To achieve optimal labeling, a molar excess of the dye is required. A dye-to-protein molar ratio of 8:1 to 10:1 is a good starting point for mono-labeling.[6][9]

-

Use the following formula to calculate the required mass of the NHS ester:

Mass_dye (mg) = [Molar_Ratio * Mass_protein (mg) * MW_dye (Da)] / MW_protein (Da)

-

Molar_Ratio: Desired moles of dye per mole of protein.

-

Mass_protein: Mass of the protein to be labeled.

-

MW_dye: Molecular weight of this compound (741.62 Da).

-

MW_protein: Molecular weight of the target protein.

-

3. Conjugation Reaction

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C, protected from light.[6]

4. Purification of the Conjugate

-

After incubation, it is crucial to remove any unreacted dye and byproducts.

-

Gel Filtration Chromatography: This is the most common method for purifying protein conjugates. Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25) and equilibrate the column with a suitable buffer like PBS (pH 7.2-7.4).[7]

-

Load the reaction mixture onto the column and collect the fractions. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.

-

Combine the fractions containing the purified conjugate.

5. Characterization

-

The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically.

-

Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~591 nm).

Experimental Workflow Diagram

The following diagram outlines the key steps in the protein labeling workflow.

References

- 1. Cyanine 3.5 NHS ester (A270137) | Antibodies.com [antibodies.com]

- 2. apexbt.com [apexbt.com]

- 3. genexismolekule.com [genexismolekule.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. interchim.fr [interchim.fr]

- 9. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to Cyanine3.5 NHS Ester: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine3.5 NHS ester, a fluorescent dye commonly utilized for labeling biomolecules. It details the spectral properties, physicochemical characteristics, and experimental protocols for its application in various research and development settings.

Core Properties of this compound

Cyanine3.5 (Cy3.5) NHS ester is a reactive dye designed for the covalent labeling of primary and secondary amino groups in biomolecules such as peptides, proteins, and oligonucleotides.[1][2] Its fluorescence lies in the orange-red region of the spectrum, making it a versatile tool for a range of fluorescence-based applications.

Spectral Properties

The key spectral characteristics of this compound are summarized below. These properties are crucial for designing experiments and selecting appropriate filter sets for fluorescence imaging and detection.

| Property | Value | Reference |

| Excitation Maximum (λex) | 591 nm | [1][3][4] |

| Emission Maximum (λem) | 604 nm | [1][3][4] |

| Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | [1][3][4] |

| Fluorescence Quantum Yield (Φ) | 0.35 | [1][3][4] |

| Stokes Shift | ~13-15 nm | [5] |

| CF260 | 0.29 | [1][3] |

| CF280 | 0.22 | [1][3] |

Note: The spectral properties of fluorescent dyes can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.

A sulfonated version, sulfo-Cyanine3.5 NHS ester, is also available, which offers increased water solubility.[6] This can be advantageous for labeling reactions in aqueous buffers without the need for organic co-solvents.[6] The spectral properties of the sulfo-variant differ slightly, with an excitation maximum of 576 nm and an emission maximum of 603 nm.[6]

Physicochemical Properties

The physical and chemical characteristics of this compound are important for its handling, storage, and use in labeling reactions.

| Property | Description | Reference |

| Molecular Formula | C₄₂H₄₄N₃BF₄O₄ | [1][3] |

| Molecular Weight | 741.62 g/mol | [1][3] |

| Appearance | Dark purple solid | [1] |

| Solubility | Soluble in organic solvents (DMF, DMSO, dichloromethane); insoluble in water. | [1][3] |

| Purity | Typically ≥95% (determined by ¹H NMR and HPLC-MS) | [1][3] |

| Storage Conditions | Store at -20°C in the dark, desiccated. Shipped at room temperature. | [1][3][7] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in labeling biomolecules.

General Biomolecule Labeling Protocol

This protocol is a general guideline for labeling proteins and other biomolecules containing primary amino groups with this compound. Optimization may be required for specific applications and biomolecules.

Materials:

-

This compound

-

Biomolecule to be labeled (e.g., protein, peptide, amino-modified oligonucleotide)

-

Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[8] Avoid buffers containing primary amines like Tris.[8]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Biomolecule Solution: Dissolve the biomolecule in the labeling buffer at a concentration of 1-10 mg/mL.[8][9]

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[10]

-

Calculate the Molar Ratio: Determine the desired molar excess of the dye to the biomolecule. A molar excess of 8-10 is often a good starting point for mono-labeling of proteins.[8][11] The following formula can be used:

NHS_ester_weight [mg] = Molar_Excess × amino_compound_weight [mg] × NHS_ester_molar_weight [Da] / amino_compound_molar_weight [Da][8]

-

Reaction: Add the calculated amount of the dye stock solution to the biomolecule solution while gently vortexing. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[10]

-

Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[9][12]

-

Purification: Separate the labeled biomolecule from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[10][12]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 591 nm (for Cyanine3.5).

General workflow for biomolecule labeling with this compound.

Applications

This compound is a versatile fluorescent label suitable for a wide range of applications in life sciences and drug development, including:

-

Fluorescence Microscopy: For high-resolution imaging of cellular structures and processes.[5]

-

Flow Cytometry: To provide bright signals for cell sorting and analysis.[5]

-

Immunofluorescence (IF) and Immunohistochemistry (IHC): For the detection and localization of antigens in cells and tissues.

-

Western Blotting and Immunoassays: To enhance the detection and quantification of proteins.[5]

-

Oligonucleotide Labeling: For applications such as fluorescence in situ hybridization (FISH).[13]

Signaling Pathways

While this compound is not specific to any particular signaling pathway, it is a valuable tool for studying various cellular processes by enabling the visualization and tracking of key proteins involved in those pathways. For instance, an antibody targeting a specific signaling protein can be labeled with this compound to monitor its localization and expression levels under different cellular conditions.

The diagram below illustrates a generic signaling pathway and indicates points where a Cyanine3.5-labeled molecule could be used for investigation.

Generic signaling pathway with potential targets for Cy3.5-labeled probes.

References

- 1. Cyanine 3.5 NHS ester (A270137) | Antibodies.com [antibodies.com]

- 2. genexismolekule.com [genexismolekule.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Cy3.5 NHS ester, 2231670-86-1 | BroadPharm [broadpharm.com]

- 5. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. apexbt.com [apexbt.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. acebiolab.com [acebiolab.com]

- 13. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

Technical Guide: Molar Extinction Coefficient of Cyanine3.5 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient and other key photophysical properties of Cyanine3.5 NHS ester, a widely used fluorescent dye for labeling biomolecules. This document includes detailed quantitative data, a robust experimental protocol for determining the molar extinction coefficient, and graphical representations of key workflows.

Core Photophysical Properties of this compound

This compound is a reactive, amine-specific fluorescent label belonging to the cyanine dye family. Its N-hydroxysuccinimide (NHS) ester functional group facilitates covalent conjugation to primary amines on proteins, peptides, and other biomolecules, forming stable amide bonds.[1] This dye is particularly valuable for fluorescence microscopy, flow cytometry, and other fluorescence-based assays due to its brightness and photostability.[2]

Quantitative Data Summary

The following table summarizes the key quantitative photophysical properties of this compound.

| Property | Value | Unit | Notes |

| Molar Extinction Coefficient (ε) | 116,000 | M⁻¹cm⁻¹ | At the absorption maximum (λmax) of 591 nm. [3][4] |

| Absorption Maximum (λabs) | 591 | nm | The wavelength at which the dye absorbs the most light.[3][4] |

| Emission Maximum (λem) | 604 | nm | The wavelength of maximum fluorescence intensity.[3][4] |

| Quantum Yield (Φ) | 0.35 | - | A measure of the efficiency of fluorescence.[3][4] |

| Recommended Solvents | DMF, DMSO | - | The NHS ester is soluble in organic solvents but insoluble in water.[3][4] |

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is a critical parameter for accurately determining the concentration of a substance in solution using the Beer-Lambert law.

Beer-Lambert Law: A = εbc

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (M⁻¹cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the substance (mol/L or M)

This protocol outlines the steps to experimentally determine the molar extinction coefficient of this compound.

Materials and Equipment

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Spectrophotometer capable of UV-Vis measurements

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount (e.g., 1 mg) of this compound using an analytical balance.

-

Dissolve the weighed dye in a precise volume (e.g., 1 mL) of anhydrous DMF or DMSO in a volumetric flask to create a concentrated stock solution.

-

Calculate the molar concentration of the stock solution using the molecular weight of this compound (741.62 g/mol ).[3]

-

-

Preparation of Serial Dilutions:

-

Perform a series of dilutions of the stock solution using the same solvent to prepare at least five different concentrations.

-

The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Absorbance Measurements:

-

Set the spectrophotometer to measure the absorbance spectrum of the solvent alone (DMF or DMSO) to use as a blank.

-

Measure the absorbance of each of the diluted solutions at the absorption maximum of this compound (591 nm).

-

-

Data Analysis:

-

Plot a graph of absorbance (at 591 nm) on the y-axis against the concentration (in M) on the x-axis.

-

Perform a linear regression on the data points.

-

According to the Beer-Lambert law, the slope of the resulting line will be the molar extinction coefficient (ε) when the path length is 1 cm.

-

Visualized Workflows

The following diagrams illustrate the key experimental and logical workflows associated with the use of this compound.

Caption: Workflow for Molar Extinction Coefficient Determination.

Caption: Protein Labeling Workflow with this compound.

References

Unveiling the Luminescence of Cyanine3.5: A Technical Guide to Quantum Yield

For Immediate Release

This technical guide provides an in-depth exploration of the fluorescence quantum yield of Cyanine3.5 (Cy3.5), a widely used orange-red fluorescent dye in biological research and drug development. This document is intended for researchers, scientists, and professionals in the field who seek a comprehensive understanding of Cy3.5's photophysical properties and the methodologies for their precise measurement.

Core Properties of Cyanine3.5

Cyanine3.5 is a synthetic polymethine dye known for its brightness and photostability, making it a valuable tool for fluorescent labeling of biomolecules such as proteins and nucleic acids.[1][] Its spectral characteristics lie in the orange-red region of the visible spectrum, a range often advantageous for biological imaging due to reduced autofluorescence from cellular components.

Spectral and Photophysical Data

The key spectral and photophysical properties of Cyanine3.5 and its common derivatives are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Notes |

| Excitation Maximum (λ_ex) | ~581 - 591 nm | Varies slightly depending on the specific derivative and solvent environment.[1][3] |

| Emission Maximum (λ_em) | ~596 - 605 nm | Dependent on the local environment and conjugation status.[1][] |

| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength.[] |

| Quantum Yield (Φ) | 0.35 | In organic solvents like DMF or DMSO. This value can be influenced by environmental factors.[] |

| Stokes Shift | ~15 - 24 nm | The difference between the excitation and emission maxima.[1] |

Experimental Determination of Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Accurate determination of this value is essential for quantitative fluorescence studies. Two primary methods are employed for this purpose: the relative (or comparative) method and the absolute method.

Relative Quantum Yield Measurement (Comparative Method)

The comparative method is the more accessible of the two, relying on a standard fluorophore with a known quantum yield.[4][5] The principle lies in comparing the integrated fluorescence intensity of the unknown sample (Cy3.5) to that of the standard under identical experimental conditions.

Experimental Protocol:

-

Standard Selection: Choose a suitable fluorescence standard with a well-characterized quantum yield and spectral properties that overlap with Cy3.5. Rhodamine 6G or Rhodamine B are often used as standards in this spectral region.

-

Solvent and Concentration: Prepare dilute solutions of both the Cy3.5 sample and the standard in the same high-purity, spectroscopic-grade solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Use a spectrofluorometer to record the fluorescence emission spectra of both the Cy3.5 solutions and the standard solutions.

-

The excitation wavelength must be the same for all measurements.

-

Ensure identical instrument settings (e.g., excitation and emission slit widths, detector voltage) for all samples.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for each sample.

-

Plot the integrated fluorescence intensity versus the absorbance for both the Cy3.5 and the standard. The resulting plots should be linear.

-

The quantum yield of the Cy3.5 sample (Φ_x) can be calculated using the following equation:

Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

m_x and m_std are the slopes of the linear fits for the sample and the standard, respectively.

-

η_x and η_std are the refractive indices of the solvents used for the sample and the standard (if different).

-

-

Absolute Quantum Yield Measurement (Integrating Sphere Method)

The absolute method provides a direct measurement of the quantum yield without the need for a reference standard.[6][7][8] This technique utilizes an integrating sphere to collect all emitted photons from the sample.

Experimental Protocol:

-

Instrumentation: An integrating sphere coupled to a spectrofluorometer is required. The sphere is coated with a highly reflective material (e.g., Spectralon®) to ensure uniform distribution of light.

-

Blank Measurement (Scattering):

-

Place a cuvette containing only the solvent (blank) inside the integrating sphere.

-

Record the spectrum of the scattered excitation light. This serves as a reference for the number of photons incident on the sample.

-

-

Sample Measurement (Emission and Scattering):

-

Place the cuvette containing the Cy3.5 solution in the integrating sphere.

-

Record the spectrum, which will include both the scattered excitation light and the fluorescence emission from the sample.

-

-

Data Analysis:

-

The number of absorbed photons is determined by the difference between the integrated intensity of the scattered light from the blank and the sample.

-

The number of emitted photons is determined by integrating the area of the fluorescence emission peak of the sample.

-

The absolute quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

-

Factors Influencing the Quantum Yield of Cyanine3.5

The quantum yield of cyanine dyes, including Cy3.5, is highly sensitive to their local environment.[9] Understanding these factors is critical for the accurate interpretation of fluorescence data in various applications.

-

Solvent Polarity and Viscosity: The fluorescence of cyanine dyes can be significantly affected by the polarity and viscosity of the solvent.[9][10][11] In general, increasing solvent viscosity can restrict non-radiative decay pathways, leading to an increase in quantum yield.

-

Conjugation to Biomolecules: Covalent attachment of Cy3.5 to proteins or nucleic acids can alter its quantum yield.[10] This is often due to changes in the local environment, such as hydrophobicity and steric hindrance, which can reduce the dye's conformational flexibility and thus enhance its fluorescence. For instance, the fluorescence of Cy3 has been observed to be enhanced upon covalent attachment to antibodies.[10]

-

Aggregation: At high concentrations, cyanine dyes have a tendency to form non-fluorescent aggregates, which can lead to a decrease in the measured quantum yield. This is a critical consideration when preparing samples for measurement.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes and applications of Cyanine3.5, the following diagrams have been generated.

References

- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 3. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. agilent.com [agilent.com]

- 6. tandfonline.com [tandfonline.com]

- 7. jascoinc.com [jascoinc.com]

- 8. jascoinc.com [jascoinc.com]

- 9. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xobi.net [xobi.net]

- 11. Solvent Effects on Fluorescence Emission [evidentscientific.com]

Solubility of Cyanine3.5 NHS Ester: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics and handling of Cyanine3.5 NHS ester in DMSO and water for bioconjugation applications.

This compound is a reactive fluorescent dye widely used for labeling biomolecules, such as proteins, peptides, and oligonucleotides, through the formation of a stable amide bond with primary amino groups. Understanding its solubility is critical for successful conjugation, ensuring optimal dye concentration and minimizing precipitation in aqueous reaction buffers. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its dissolution and use, and logical workflows for its application in bioconjugation.

Data Presentation: Solubility Summary

The solubility of this compound is markedly different in dimethyl sulfoxide (DMSO) compared to water. The non-sulfonated nature of the standard this compound renders it hydrophobic.

| Solvent | Solubility Description | Quantitative Data (Practical Guidance) |

| DMSO (Dimethyl Sulfoxide) | Soluble[1][2][3] | While a definitive maximum solubility is not consistently published, stock solutions can be readily prepared at concentrations of at least 1-10 mM. For example, 1 mg of Cyanine3.5 monosuccinimidyl ester can be dissolved in 774.2 µL of DMSO to achieve a 1 mM solution. Higher concentrations are also achievable. |

| Water | Insoluble[1][2][3] | Direct dissolution in aqueous buffers is not recommended and will result in precipitation. |

Note: Some suppliers offer triethylammonium salts of cyanine dye NHS esters, which are reported to be more soluble in DMSO and DMF than their potassium salt counterparts.

Experimental Protocols

Successful labeling with this compound hinges on the correct preparation of the dye stock solution and its subsequent addition to the reaction mixture. The following protocols provide a detailed methodology for these key steps.

Protocol 1: Reconstitution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in anhydrous DMSO.

Materials:

-

This compound, solid form

-

Anhydrous (amine-free) Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

-

Vortex the vial thoroughly until the dye is completely dissolved. Brief sonication can be used to aid dissolution if necessary.

-

Centrifuge the vial briefly to collect the solution at the bottom.

-

The stock solution is now ready for use in labeling reactions.

Storage of Stock Solution:

-

It is highly recommended to prepare the dye stock solution fresh for each labeling reaction, as the reactive NHS ester group is susceptible to hydrolysis.

-

If storage is necessary, dispense the stock solution into single-use aliquots and store at -20°C, protected from light and moisture. Stored in this manner, the solution may be stable for up to two weeks, though fresh preparations are always optimal. Avoid repeated freeze-thaw cycles.

Protocol 2: Labeling of Proteins with this compound

This protocol provides a general procedure for the covalent labeling of proteins with the this compound DMSO stock solution.

Materials:

-

Protein solution (2-10 mg/mL in an amine-free buffer, e.g., PBS)

-

Reaction buffer (e.g., 1 M sodium bicarbonate or 1 M phosphate buffer, pH 8.3-9.0)

-

This compound stock solution in DMSO (from Protocol 1)

-

Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an appropriate amine-free buffer.

-

Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of the reaction buffer. The optimal pH for the labeling reaction is between 8.0 and 9.0.

-

-

Calculate the Amount of Dye:

-

Determine the desired molar excess of the dye to the protein. A common starting point is a 10-20 fold molar excess.

-

-

Labeling Reaction:

-

While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution. The volume of the DMSO stock solution should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye and hydrolysis products using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).

-

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

References

Safeguarding Your Signal: A Technical Guide to Cyanine3.5 NHS Ester Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

Cyanine3.5 NHS ester is a reactive fluorescent dye crucial for the precise labeling of amino groups in peptides, proteins, and oligonucleotides. Its performance is intrinsically linked to its chemical integrity. This guide provides an in-depth overview of the best practices for the storage and handling of this compound to ensure optimal reactivity and prevent degradation, thereby guaranteeing the reliability and reproducibility of your experimental results.

Core Principles of Storage and Stability

The stability of this compound is primarily threatened by two factors: moisture and light. The N-hydroxysuccinimide (NHS) ester functional group is highly susceptible to hydrolysis, a chemical reaction with water that renders the dye incapable of reacting with primary amines. Additionally, prolonged exposure to light can lead to photobleaching, diminishing the dye's fluorescent signal. Therefore, all storage and handling protocols are designed to mitigate these risks.

Quantitative Storage and Stability Data

To ensure the longevity and efficacy of your this compound, adhere to the following storage guidelines. The data presented below is a synthesis of information from various suppliers.

Table 1: Storage of Solid this compound

| Parameter | Recommendation | Duration | Notes |

| Temperature | -20°C[1][2][3][4] | Up to 12 months[1][4] | Store in a desiccated environment to protect from moisture.[1][3] |

| Light Exposure | In the dark[1][3][4] | N/A | Avoid prolonged exposure to light.[1] |

| Transportation | Room temperature | Up to 3 weeks[1][4] |

Table 2: Storage of Reconstituted this compound Solution

| Solvent | Temperature | Duration | Notes |

| Anhydrous DMSO or DMF | -20°C[5] | Up to 2 weeks[5] | Aliquot to avoid repeated freeze-thaw cycles. Ensure the solvent is anhydrous as DMSO is hygroscopic.[6] |

| Anhydrous DMSO or DMF | -80°C | Up to 6 months (for Cy3 NHS ester)[7] | While specific data for Cy3.5 is limited, storing at -80°C may extend stability. Use within 1 month if stored at -20°C.[7] Protect from light.[7] |

| Aqueous Solutions | Use Immediately | N/A | Aqueous solutions of NHS esters are readily hydrolyzed. Do not store.[5] |

Experimental Protocols

While specific stability testing protocols from manufacturers are proprietary, a general approach to assessing the stability and reactivity of this compound involves the following methodologies.

Protocol 1: Assessing Hydrolytic Stability

This experiment evaluates the rate of hydrolysis of the NHS ester in an aqueous environment.

Methodology:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Add a small aliquot of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for spectrophotometric analysis.

-

Monitor the change in the absorbance spectrum over time at room temperature. The hydrolysis of the NHS ester to the corresponding carboxylic acid will result in a spectral shift.

-

The rate of hydrolysis can be quantified by monitoring the decrease in the absorbance peak corresponding to the NHS ester and the increase in the peak corresponding to the hydrolyzed dye.

-

This can be repeated at different pH values to assess pH-dependent stability.

Protocol 2: Evaluating Labeling Efficiency Over Time

This experiment directly measures the impact of storage conditions on the dye's ability to label a target molecule.

Methodology:

-

Store aliquots of this compound in the desired solvent and temperature conditions for varying durations (e.g., 1 week, 1 month, 3 months).

-

At each time point, use an aliquot of the stored dye to label a standard protein (e.g., Bovine Serum Albumin, BSA) under controlled conditions (e.g., pH 8.3-8.5, specific molar ratio of dye to protein).[8][9]

-

After the labeling reaction, purify the conjugated protein from the unreacted dye using methods like gel filtration.[9]

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum of ~591 nm).

-

A decrease in the DOL over time indicates degradation of the NHS ester and loss of reactivity.

Visualizing Key Processes

To further clarify the critical aspects of handling and the chemistry of degradation, the following diagrams are provided.

Caption: Recommended workflow for the storage and handling of this compound.

Caption: The hydrolysis of this compound in the presence of water.

Best Practices for Handling this compound

To preserve the integrity of your this compound, a set of meticulous handling practices is indispensable.

-

Acclimatize Before Opening : Always allow the vial of solid dye to warm to room temperature before opening.[3] This prevents atmospheric moisture from condensing on the cold powder, which would accelerate hydrolysis.[3]

-

Use Anhydrous Solvents : When preparing stock solutions, use high-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8][9] DMSO is hygroscopic and will readily absorb moisture from the air.[6]

-

Aliquot for Single Use : To avoid the damaging effects of repeated freeze-thaw cycles and to minimize exposure of the stock solution to atmospheric moisture, it is highly recommended to aliquot the reconstituted dye into single-use vials.

-

Purge with Inert Gas : For long-term storage of the solid dye after opening, it is beneficial to purge the vial with an inert gas like argon or dry nitrogen before re-sealing.[3] This displaces moist air and extends the shelf life of the reagent.[3]

-

Protect from Light : Both solid and dissolved cyanine dyes are susceptible to photobleaching. Store all forms of the dye in the dark and protect from light during handling and experiments whenever possible.[1][3][4]

-

Optimal pH for Labeling : The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH for labeling is typically between 8.3 and 8.5.[8][9] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the dye.[9]

By adhering to these storage and handling guidelines, researchers can ensure the stability and reactivity of their this compound, leading to more consistent and reliable results in their labeling applications.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. goldbio.com [goldbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. ibiantech.com [ibiantech.com]

- 5. pdf.dutscher.com [pdf.dutscher.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. interchim.fr [interchim.fr]

- 9. acebiolab.com [acebiolab.com]

A Technical Guide to Cyanine3.5 NHS Ester: Properties and Protocols for Biomolecule Labeling

For researchers, scientists, and professionals in drug development, the precise labeling of biomolecules is a cornerstone of experimental success. Cyanine3.5 (Cy3.5) NHS ester is a reactive fluorescent dye optimized for this purpose, enabling the covalent attachment of a bright, photostable fluorophore to primary and secondary amines on proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of the chemical properties of Cyanine3.5 NHS ester and a detailed protocol for its use in biomolecule conjugation.

Core Properties of this compound and its Sulfonated Form

This compound is available in both a standard and a sulfonated form. The addition of sulfo groups significantly increases the hydrophilicity of the dye, making the sulfonated version ideal for labeling sensitive proteins that may denature in the presence of organic co-solvents. The key quantitative data for both forms are summarized below.

| Property | This compound | sulfo-Cyanine3.5 NHS Ester |

| Molecular Weight | 741.62 g/mol [1][2][3] | 1088.33 g/mol [4][5] |

| Molecular Formula | C42H44N3BF4O4[2] | C42H40N3K3O16S4[5] |

| Solubility | Soluble in organic solvents (DMF, DMSO)[1][2] | Good solubility in water, DMF, and DMSO[4][5] |

| Excitation Maximum (λex) | ~581-591 nm[2][3] | ~576 nm[5] |

| Emission Maximum (λem) | ~596-604 nm[2][3] | ~603 nm[5] |

Experimental Protocol: Labeling of Proteins with this compound

This protocol provides a general workflow for the conjugation of this compound to a target protein. Optimization may be required depending on the specific protein and desired degree of labeling.

Materials:

-

This compound or sulfo-Cyanine3.5 NHS ester

-

Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Reaction Buffer: 1 M sodium bicarbonate or 1 M phosphate buffer, pH 8.5-9.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for non-sulfonated dye

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4

Methodology:

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like BSA. If necessary, dialyze the protein against 1X PBS.

-

Adjust the protein concentration to 2-10 mg/mL for optimal labeling.

-

To the protein solution, add the Reaction Buffer to achieve a final concentration of 100 mM and a pH of 8.2-8.5. This is crucial as the NHS ester reaction is pH-dependent.

-

-

Dye Preparation:

-

For non-sulfonated this compound, dissolve the dye in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL immediately before use.

-

For sulfo-Cyanine3.5 NHS ester, the dye can be dissolved directly in the reaction buffer or water.

-

-

Conjugation Reaction:

-

Calculate the required amount of dye. A molar excess of 8-15 fold of dye to protein is a common starting point for optimization.

-

Slowly add the dissolved dye to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light. Gentle mixing during incubation can improve efficiency.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye and byproducts. This is commonly achieved using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against PBS.

-

-

Storage:

-

Store the purified, labeled protein under the same conditions as the unlabeled protein, protected from light. For long-term storage, consider adding a stabilizing agent like BSA (if compatible with downstream applications) and storing at -20°C or -80°C.

-

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the protein labeling protocol.

Protein Labeling Workflow

References

A Technical Guide to the Safe Handling of Cyanine3.5 NHS Ester

Disclaimer: No specific Safety Data Sheet (SDS) for Cyanine3.5 NHS ester is publicly available. This guide has been compiled using data from product information sheets for this compound and a Safety Data Sheet for the closely related compound, Cyanine3 (Cy3) NHS ester.[1] The safety precautions and data presented are based on the structural and chemical similarities between these compounds and should be considered a comprehensive but precautionary guide. Researchers should always consult the specific documentation provided by their supplier and perform their own risk assessment before use.

Chemical Identification and Properties

Cyanine3.5 N-hydroxysuccinimide (NHS) ester is a reactive, red fluorescent dye used for the covalent labeling of primary and secondary amines in biomolecules such as proteins, peptides, and oligonucleotides.[2][3][4] Its fluorescence emission lies between that of Cyanine3 and Cyanine5.[5][6] The NHS ester moiety reacts with amine groups under mild conditions to form a stable amide bond.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2231670-85-0 | [2][3] |

| Molecular Formula | C₄₂H₄₄N₃BF₄O₄ | [2][3] |

| Molecular Weight | 741.62 g/mol | [2][3] |

| Appearance | Dark purple solid / powder | [2][3] |

| Excitation Max. | ~591 nm | [2][3] |

| Emission Max. | ~604 nm | [2][3] |

| Extinction Coeff. | 116,000 M⁻¹cm⁻¹ | [2][3] |

| Quantum Yield | ~0.35 | [2][3] |

| Solubility | Soluble in organic solvents (DMF, DMSO, Dichloromethane); Insoluble in water. | [2][3] |

Hazard Identification and Classification

Based on the SDS for the analogous Cy3 NHS ester, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[1] However, as with any laboratory chemical for which toxicological properties have not been fully investigated, it should be handled with care. Potential hazards include:

-

Skin and Eye Irritation: May cause irritation upon contact.

-

Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

-

Allergic Reaction: May cause an allergic skin reaction.[7]

-

Harmful if Swallowed/Inhaled/Absorbed: May be harmful if ingested, inhaled, or absorbed through the skin.[7]

The workflow for hazard identification and subsequent action is outlined below.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Cyanine 3.5 NHS ester (A270137) | Antibodies.com [antibodies.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sulfo-Cyanine 3.5 NHS ester (A270271) | Antibodies.com [antibodies.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. biosynth.com [biosynth.com]

An In-depth Technical Guide to Non-sulfonated Cyanine3.5 NHS Ester

For researchers, scientists, and drug development professionals, understanding the characteristics of fluorescent labeling reagents is paramount for successful experimental design and execution. This guide provides a comprehensive overview of the core properties of non-sulfonated Cyanine3.5 NHS ester, a widely used fluorescent dye for labeling biomolecules.

Core Properties and Chemical Structure

Non-sulfonated this compound is an amine-reactive fluorescent dye belonging to the cyanine family. It is frequently utilized for the covalent labeling of proteins, peptides, and amino-modified oligonucleotides.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amino groups, such as the side chain of lysine residues, to form a stable amide bond.[4][5] This reaction is typically carried out in a buffer with a pH of 8.3-8.5.[6][7]

A key characteristic of the non-sulfonated form is its solubility. It is generally insoluble in water and requires the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the labeling reaction in aqueous environments.[1][3][8] This contrasts with sulfonated cyanine dyes, which are water-soluble.[9][10]

Chemical Structure:

The chemical formula for non-sulfonated this compound is C42H44N3BF4O4, and its molecular weight is approximately 741.62 g/mol .[1][3]

Spectroscopic Properties

The fluorescence of Cyanine3.5 lies between that of Cyanine3 and Cyanine5.[9] It exhibits strong absorption in the orange region of the spectrum and emits in the orange-red region.

| Property | Value | Reference |

| Maximum Absorption (λmax) | 591 nm | [1][3] |

| Maximum Emission (λem) | 604 nm | [1][3] |

| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | [1][3] |

| Fluorescence Quantum Yield (Φ) | 0.35 | [1][3] |

| Correction Factor (CF260) | 0.29 | [1][3] |

| Correction Factor (CF280) | 0.22 | [1][3] |

Experimental Protocols

The following provides a generalized methodology for labeling proteins with non-sulfonated this compound. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.[11]

I. Reagent Preparation

-

Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The recommended buffer is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer with a pH of 8.3-8.5.[6] Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.[6]

-

Dye Solution: Prepare a stock solution of non-sulfonated this compound in anhydrous DMF or DMSO.[6][12] This solution should be prepared fresh and protected from light. The concentration will depend on the desired dye-to-protein ratio.

II. Labeling Reaction

-

Calculate Dye Amount: A common starting point for mono-labeling is a molar excess of 8-10 fold of the NHS ester to the protein.[6][11] The required weight of the NHS ester can be calculated using the following formula:

-

Reaction Incubation: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13]

III. Purification of the Conjugate

After the incubation period, it is crucial to remove any unreacted dye. This can be achieved using size-exclusion chromatography, such as a Sephadex G-25 column, or through dialysis.[13][14]

IV. Storage

Store the purified protein conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[3][13] The addition of a carrier protein like bovine serum albumin (BSA) at 0.1% can help to stabilize the conjugate.[13]

Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in using non-sulfonated this compound.

Caption: General experimental workflow for protein labeling.

Caption: Amine-reactive labeling pathway.

Applications

Non-sulfonated this compound is a versatile tool for a variety of fluorescence-based applications, including:

-

Fluorescence Microscopy: For imaging the localization of labeled proteins within cells and tissues.[15]

-

Flow Cytometry: For the detection and quantification of cell surface or intracellular proteins.[15]

-

Immunoassays: As a detection reagent in assays such as ELISA and Western blotting.[15]

-

Nucleic Acid Labeling: For labeling amino-modified oligonucleotides for use in techniques like fluorescence in situ hybridization (FISH).[2][4]

References

- 1. Cyanine 3.5 NHS ester (A270137) | Antibodies.com [antibodies.com]

- 2. genexismolekule.com [genexismolekule.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 5. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. interchim.fr [interchim.fr]

- 8. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 9. Sulfo-Cyanine 3.5 NHS ester (A270271) | Antibodies.com [antibodies.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. Cyanine 3.5 monosuccinimidyl ester [equivalent to Cy3.5® NHS ester] | AAT Bioquest [aatbio.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. Cyanine Masking: A Strategy to Test Functional Group Effects on Antibody Conjugate Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyanine3.5 Dye | AxisPharm [axispharm.com]

An In-depth Technical Guide to the NHS Ester Reaction with Primary Amines for Researchers, Scientists, and Drug Development Professionals

An authoritative guide on the theory, application, and practical execution of N-Hydroxysuccinimide (NHS) ester reactions for bioconjugation, tailored for professionals in research and drug development.

This technical guide provides a comprehensive overview of the N-Hydroxysuccinimide (NHS) ester reaction with primary amines, a cornerstone of bioconjugation chemistry. The versatility and efficiency of this reaction have made it indispensable for labeling proteins, creating antibody-drug conjugates (ADCs), and developing novel therapeutic and diagnostic agents. This document details the core reaction mechanism, explores the critical parameters influencing reaction outcomes, provides detailed experimental protocols, and offers insights into troubleshooting and applications in drug development.

Core Principles of the NHS Ester Reaction

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1] This reaction is highly favored due to the excellent leaving group nature of the N-Hydroxysuccinimide moiety.

Reaction Mechanism

The reaction proceeds via a two-step mechanism. First, the unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of the NHS leaving group and the formation of a highly stable amide bond.[1]

Primary Amine Targets in Bioconjugation

In the context of bioconjugation, the primary targets for NHS ester reactions are the primary amines found on proteins and other biomolecules. These include:

-

The ε-amino group of lysine residues: Lysine is a common amino acid, and its side chain contains a primary amine that is often solvent-accessible, making it a frequent site of conjugation.

-

The α-amino group of the N-terminus: The N-terminal amino group of a protein or peptide is also a primary amine and can be targeted by NHS esters.

Key Reaction Parameters and Quantitative Data

The efficiency and specificity of the NHS ester reaction are highly dependent on several experimental parameters. Understanding and controlling these factors is crucial for successful and reproducible bioconjugation.

pH

The pH of the reaction buffer is the most critical factor. The reaction requires the amine to be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amino groups. However, at high pH, the competing hydrolysis of the NHS ester becomes significant. The optimal pH range for most NHS ester reactions is between 7.2 and 8.5.[2]

| pH | Half-life of a typical NHS Ester in Aqueous Solution |

| 7.0 | 4-5 hours at 0°C[2] |

| 8.0 | 1 hour (general estimate)[3] |

| 8.5 | 180 minutes for P3-NHS, 130 minutes for P4-NHS[3] |

| 8.6 | 10 minutes at 4°C[2] |

| 9.0 | 125 minutes for P3-NHS, 110 minutes for P4-NHS[3] |

Table 1: Influence of pH on the stability of NHS esters in aqueous solutions. The half-life decreases significantly as the pH becomes more alkaline, highlighting the competing hydrolysis reaction.

Temperature

The reaction is typically performed at room temperature (20-25°C) or at 4°C. Lower temperatures can help to minimize the rate of hydrolysis, which can be beneficial for sensitive biomolecules or when longer reaction times are required. Reactions at room temperature are generally faster.

Molar Ratio of Reactants

The molar ratio of the NHS ester to the amine-containing molecule is a key parameter to control the degree of labeling. For labeling proteins, a molar excess of the NHS ester (typically 5- to 20-fold) is used to drive the reaction to the desired level of completion. For small molecules, a 1:1 or 2:1 molar ratio is often sufficient.[4]

Reaction Buffers and Solvents

The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[4] Recommended buffers include phosphate-buffered saline (PBS), borate, and carbonate/bicarbonate buffers.[1]

Many NHS esters have limited solubility in aqueous buffers and are therefore first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[1][5] It is crucial to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester.

Experimental Protocols

This section provides detailed methodologies for common applications of the NHS ester reaction.

General Protocol for Protein Labeling with an NHS Ester

This protocol is a general guideline for labeling a protein, such as an antibody, with a fluorescent dye or other small molecule functionalized with an NHS ester.

Materials:

-

Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

-

NHS ester-functionalized molecule (e.g., fluorescent dye)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage Buffer (e.g., PBS with a stabilizer)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of any amine-containing substances like Tris or glycine. If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

NHS Ester Solution Preparation:

-

Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Calculate the required volume of the NHS ester solution to achieve the desired molar excess (e.g., a 10- to 20-fold molar excess over the protein).

-

Slowly add the NHS ester solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate from unreacted small molecules and quenching reagent using a size-exclusion chromatography column equilibrated with the desired Storage Buffer.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the protein concentration and the degree of labeling (DOL) of the final conjugate.

-

Protocol for Conjugating an NHS Ester to an Amino-Modified Oligonucleotide

This protocol outlines the steps for labeling an oligonucleotide that has been synthesized with a primary amine modification.[3][6]

Materials:

-

Amino-modified oligonucleotide

-

NHS ester-functionalized molecule

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5[1]

-

Desalting column (e.g., Glen Gel-Pak™) or HPLC for purification

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the amino-modified oligonucleotide in the Conjugation Buffer to a final concentration of 0.3 to 0.8 mM.[3]

-

-

NHS Ester Solution Preparation:

-

Dissolve the NHS ester in anhydrous DMSO to a concentration of approximately 14 mM.[3] This solution should be prepared immediately before use.

-

-

Conjugation Reaction:

-

Purification:

-

Purify the labeled oligonucleotide from excess NHS ester and byproducts using a desalting column or by HPLC.

-

Protocol for Modifying a Small Molecule with an NHS Ester

This protocol provides a general method for reacting a small molecule containing a primary amine with an NHS ester-activated molecule.[4][7]

Materials:

-

Amine-containing small molecule

-

NHS ester-activated molecule

-

Anhydrous organic solvent (e.g., DMF, DMSO, CH₂Cl₂)

-

Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) if the reaction is performed in a non-aqueous, non-buffered system.

-

Reaction Buffer (if in an aqueous system): 0.1 M Sodium Bicarbonate, pH 8.3

-

Purification system (e.g., column chromatography, HPLC)

Procedure:

-

Reactant Preparation:

-

Dissolve the amine-containing small molecule in the chosen anhydrous organic solvent or Reaction Buffer.

-

Dissolve the NHS ester-activated molecule in a compatible anhydrous organic solvent.

-

-

Conjugation Reaction:

-

If using an organic solvent, add the base to the amine solution.

-

Add the NHS ester solution to the amine solution, typically at a 1:1 or 1:2 molar ratio of amine to NHS ester.

-

Stir the reaction mixture for 3-24 hours at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

-

Purification:

-

Isolate the final product using standard organic synthesis workup procedures, such as extraction and column chromatography, or by preparative HPLC.

-

Applications in Drug Development

The NHS ester reaction is a workhorse in drug development, particularly in the creation of bioconjugates such as antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

In ADC development, highly potent cytotoxic drugs are linked to monoclonal antibodies (mAbs) that target tumor-specific antigens. This targeted delivery strategy aims to increase the therapeutic window of the cytotoxic agent. Lysine conjugation via NHS esters is a common method for attaching the drug-linker moiety to the antibody.[8] Although this can lead to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), it is a robust and widely used approach.[9][10]

| ADC Drug (Trade Name) | Antibody Target | Conjugation Chemistry |

| Trastuzumab emtansine (Kadcyla®) | HER2 | Lysine-MCC-DM1 (via NHS ester) |

| Gemtuzumab ozogamicin (Mylotarg®) | CD33 | Lysine-hydrazone (via NHS ester) |

| Inotuzumab ozogamicin (Besponsa®) | CD22 | Lysine-hydrazone (via NHS ester) |

Table 2: Examples of FDA-approved Antibody-Drug Conjugates that utilize lysine conjugation, often involving NHS ester chemistry.

The heterogeneity of lysine-conjugated ADCs presents manufacturing and analytical challenges.[11][12][13] However, careful control of the reaction conditions can help to manage the DAR and produce a consistent product.

PEGylation

PEGylation, the attachment of polyethylene glycol (PEG) chains to a molecule, is another important application of NHS ester chemistry in drug development. PEGylation can improve the pharmacokinetic properties of a therapeutic protein or peptide by increasing its hydrodynamic size, which reduces renal clearance and extends its circulation half-life. NHS esters of PEG are commonly used to attach PEG chains to the lysine residues of proteins.[4]

Troubleshooting Common Issues

While the NHS ester reaction is generally reliable, several issues can arise.

| Problem | Possible Cause | Recommended Solution |

| Low or no conjugation | Hydrolyzed NHS ester | Use a fresh vial of the NHS ester and prepare the solution in anhydrous solvent immediately before use.[14] |

| Presence of primary amines in the buffer | Perform a buffer exchange to an amine-free buffer like PBS, borate, or bicarbonate.[14] | |

| Suboptimal pH | Ensure the reaction pH is between 7.2 and 8.5.[14] | |

| Low protein concentration | Increase the protein concentration to >2 mg/mL to favor the bimolecular reaction over hydrolysis.[14] | |

| Protein precipitation | High degree of labeling with a hydrophobic molecule | Reduce the molar excess of the NHS ester or decrease the reaction time. |

| Use of a high concentration of organic solvent | Keep the final concentration of the organic solvent below 10%. | |

| Inconsistent results | Variability in reagent quality or reaction conditions | Use high-quality, fresh reagents and maintain consistent temperature, reaction time, and pH. |

Table 3: A troubleshooting guide for common problems encountered during NHS ester bioconjugation reactions.

Conclusion

The NHS ester reaction with primary amines is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its efficiency, specificity, and the stability of the resulting amide bond have established it as a fundamental technique in bioconjugation. By understanding the core principles, carefully controlling the key reaction parameters, and following established protocols, this chemistry can be effectively leveraged to create a wide range of innovative bioconjugates for therapeutic and diagnostic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. interchim.fr [interchim.fr]

- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 8. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 9. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]

- 12. premier-research.com [premier-research.com]

- 13. pharmacompass.com [pharmacompass.com]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Labeling Oligonucleotides with Cyanine3.5 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fluorescent dyes to oligonucleotides is a fundamental technique in molecular biology, diagnostics, and drug development. Labeled oligonucleotides are indispensable tools for a wide range of applications, including fluorescence microscopy, in situ hybridization (FISH), real-time PCR, and fluorescence resonance energy transfer (FRET) studies.[1] Cyanine3.5 (Cy3.5) is a bright and photostable fluorescent dye that emits in the orange-red region of the spectrum, making it a suitable reporter for various detection systems.

This document provides a detailed protocol for the labeling of amino-modified oligonucleotides with Cyanine3.5 N-hydroxysuccinimidyl (NHS) ester. The methodology is based on the robust and efficient reaction between the primary amine on the oligonucleotide and the NHS ester of the dye, forming a stable amide bond.

Principle of the Reaction

The labeling chemistry relies on a nucleophilic acyl substitution reaction. The primary aliphatic amine (R-NH₂) on the modified oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the Cyanine3.5 NHS ester. This reaction results in the formation of a stable covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2][3] This reaction is highly specific for primary amines under slightly basic pH conditions.

Quantitative Data Summary

For successful experimental design and data analysis, it is crucial to understand the physicochemical and spectral properties of the dye and the expected outcomes of the labeling reaction.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

| Molecular Weight | ~741.62 g/mol | [4] |

| Excitation Maximum (λex) | ~581 nm | [1] |

| Emission Maximum (λem) | ~596 nm | [1] |

| Molar Extinction Coefficient (ε) | ~125,000 cm⁻¹M⁻¹ | [1] |

| Reactive Group | N-Hydroxysuccinimidyl (NHS) Ester | |

| Reactivity | Primary amines | [2] |

Table 2: Recommended Reaction Parameters and Expected Outcomes

| Parameter | Recommended Value/Range | Notes |

| Molar Excess of Cy3.5 NHS Ester | 5- to 20-fold over oligonucleotide | A higher excess can drive the reaction to completion but may require more rigorous purification. |

| Reaction pH | 8.0 - 9.0 | Balances amine reactivity with NHS ester hydrolysis. A pH of 8.5 is often optimal.[2] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | Amine-free buffers are essential to prevent competition with the oligonucleotide.[3] |

| Reaction Time | 2 - 4 hours at room temperature, or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive oligonucleotides. |

| Expected Labeling Efficiency | >85% | Efficiency can be influenced by the purity of the oligonucleotide and dye, and reaction conditions.[4] |

Experimental Protocols

Materials and Reagents

-

Amino-modified oligonucleotide (5' or 3' modified, HPLC-purified)

-

This compound (stored at -20°C, protected from light and moisture)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5

-

Nuclease-free water

-

Desalting columns (e.g., NAP-10) or HPLC system for purification

-

UV-Vis Spectrophotometer

Protocol 1: Labeling of Amino-Modified Oligonucleotide

-

Oligonucleotide Preparation: Dissolve the lyophilized amino-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-2 mM.

-

Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the dissolved this compound. A 10-fold molar excess of the dye is a good starting point.

-

For a 10 nmol oligonucleotide reaction, you would typically use:

-

10 µL of 1 mM oligonucleotide solution

-

An appropriate volume of the 10 mg/mL dye solution to achieve a 10-fold molar excess.

-

Adjust the final volume with Conjugation Buffer if necessary.

-

-

Vortex the reaction mixture gently.

-

Incubate the reaction for 2-4 hours at room temperature (20-25°C) in the dark. Alternatively, the reaction can be incubated overnight at 4°C.

-

Protocol 2: Purification of the Labeled Oligonucleotide

It is critical to remove the unreacted free dye after the labeling reaction. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for achieving high purity.[3] Desalting columns can be used for a quicker, though less stringent, purification.

Using Desalting Columns (e.g., NAP-10):

-

Equilibrate the desalting column with nuclease-free water according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Elute the labeled oligonucleotide with nuclease-free water. The labeled oligonucleotide will elute first, while the smaller, unreacted dye molecules will be retained longer.

-

Collect the colored fractions containing the labeled oligonucleotide.

Using RP-HPLC:

-

Equilibrate a C18 reverse-phase column with a mobile phase mixture of acetonitrile and 0.1 M triethylammonium acetate (TEAA).

-

Inject the reaction mixture onto the column.

-

Elute with a gradient of increasing acetonitrile concentration.

-

Monitor the elution profile at 260 nm (for the oligonucleotide) and ~581 nm (for the Cyanine3.5 dye).

-

The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye. The free dye will typically have a very long retention time.

-

Collect the fractions corresponding to the desired labeled product.

-

Lyophilize the collected fractions to obtain the purified, labeled oligonucleotide.

Protocol 3: Quantification of the Labeled Oligonucleotide

The concentration and labeling efficiency can be determined by measuring the absorbance of the purified product at 260 nm (for the oligonucleotide) and at the absorbance maximum of the dye (~581 nm for Cyanine3.5).

-

Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.

-

Measure the absorbance at 260 nm (A₂₆₀) and ~581 nm (A₅₈₁).

-

Calculate the concentration of the dye using the Beer-Lambert law: Concentration (Dye) = A₅₈₁ / ε₅₈₁ (where ε₅₈₁ is the molar extinction coefficient of Cyanine3.5 at 581 nm, ~125,000 M⁻¹cm⁻¹)

-

Calculate the concentration of the oligonucleotide. A correction factor must be applied to the A₂₆₀ reading to account for the dye's absorbance at this wavelength. Concentration (Oligo) = [A₂₆₀ - (A₅₈₁ × CF₂₆₀)] / ε₂₆₀ (where CF₂₆₀ is the correction factor for the dye at 260 nm, and ε₂₆₀ is the molar extinction coefficient of the oligonucleotide). The correction factor for Cy3.5 at 260 nm is approximately 0.151.[1]

-

The labeling efficiency (or degree of labeling) is the molar ratio of the dye to the oligonucleotide: Labeling Efficiency = Concentration (Dye) / Concentration (Oligo)

Visualizations

Caption: Experimental workflow for labeling oligonucleotides.

Caption: Chemical reaction of oligonucleotide labeling.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | pH of the reaction buffer is too low. | Ensure the pH of the conjugation buffer is between 8.0 and 9.0. |

| This compound has hydrolyzed. | Prepare the dye solution immediately before use. Store the solid dye desiccated and protected from light at -20°C. | |

| Presence of primary amines in the buffer (e.g., Tris). | Use an amine-free buffer such as sodium bicarbonate or sodium borate. | |

| Insufficient molar excess of the dye. | Increase the molar excess of the this compound. | |

| Multiple Peaks in HPLC | Incomplete reaction. | Increase the reaction time or the molar excess of the dye. |

| Hydrolysis of the NHS ester. | Ensure anhydrous conditions when preparing the dye solution. | |

| Presence of impurities in the starting oligonucleotide. | Use highly purified (e.g., HPLC-purified) starting material. | |

| Low Recovery After Purification | Loss of product during column chromatography. | Optimize the purification protocol to minimize sample loss. |

| Precipitation of the labeled oligonucleotide. | Check the solubility of the labeled product in the purification buffers. |

References

Cyanine3.5 NHS Ester: Application Notes and Protocols for Immunofluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Cyanine3.5 NHS ester for the fluorescent labeling of antibodies and their application in immunofluorescence microscopy. Cyanine3.5 (Cy3.5) is a bright, orange-red fluorescent dye known for its high quantum yield and photostability, making it an excellent choice for sensitive and robust immunofluorescence applications.[1] This document details the dye's properties, a protocol for antibody conjugation, and a standard procedure for immunofluorescence staining of cells.

Introduction to this compound

This compound is a reactive dye that covalently couples to primary amino groups (-NH2) on proteins, such as lysine residues in antibodies.[2][3][4] The N-hydroxysuccinimide (NHS) ester moiety reacts with amines in an alkaline environment (typically pH 8.3-8.5) to form a stable amide bond.[5][6] This process, known as bioconjugation, results in a fluorescently labeled antibody that can be used to specifically detect target antigens in various applications, including fluorescence microscopy, flow cytometry, and western blotting.[1]

The spectral properties of Cyanine3.5, with its excitation and emission in the orange-red region of the spectrum, offer a distinct advantage in multiplexing experiments by reducing spectral overlap with commonly used blue and green fluorophores.[1] Its high photostability ensures that the fluorescent signal remains strong and stable during prolonged imaging sessions.[1]

Quantitative Data

The following tables summarize the key spectral and physical properties of this compound.

Table 1: Spectral Properties of Cyanine3.5

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | ~581-591 nm | [1][2][3] |

| Maximum Emission Wavelength (λem) | ~596-604 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | ~116,000 - 139,000 cm⁻¹M⁻¹ | [2][3][7] |

| Fluorescence Quantum Yield (Φ) | ~0.11 - 0.35 | [2][3][7] |

| Stokes Shift | ~15 nm | [1] |

| Correction Factor (CF260) | ~0.29 | [2][3] |

| Correction Factor (CF280) | ~0.22 | [2][3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Description | Reference |

| Molecular Weight | ~741.62 g/mol | [3] |

| Solubility | Soluble in organic solvents (DMF, DMSO); Insoluble in water | [3][8] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [2][4] |

| Target Functional Group | Primary amines (-NH2) | [2][4] |

| Storage Conditions | Store at -20°C in the dark, desiccated. | [2][8] |

Experimental Protocols

Protocol for Antibody Conjugation with this compound

This protocol provides a general guideline for labeling antibodies with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials:

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[6]

-

Purification column (e.g., Sephadex G-25)[9]

-

Microcentrifuge tubes

Procedure:

-